molecular formula C12H14O5 B4194738 (4-Formyl-2,6-dimethoxyphenyl) propanoate

(4-Formyl-2,6-dimethoxyphenyl) propanoate

Cat. No.: B4194738
M. Wt: 238.24 g/mol
InChI Key: AFTJTWZHPCMFMB-UHFFFAOYSA-N
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Description

(4-Formyl-2,6-dimethoxyphenyl) propanoate is an organic compound with a complex structure that includes a formyl group, two methoxy groups, and a propionate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-2,6-dimethoxyphenyl) propanoate typically involves the esterification of 4-formyl-2,6-dimethoxyphenol with propionic acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-2,6-dimethoxyphenyl) propanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium hydroxide in ethanol under reflux conditions.

Major Products Formed

    Oxidation: 4-carboxy-2,6-dimethoxyphenyl propionate.

    Reduction: 4-hydroxymethyl-2,6-dimethoxyphenyl propionate.

    Substitution: Various substituted phenyl propionates depending on the nucleophile used.

Scientific Research Applications

(4-Formyl-2,6-dimethoxyphenyl) propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Formyl-2,6-dimethoxyphenyl) propanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as an electrophile, participating in reactions with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-formyl-2,6-dimethoxyphenol
  • 4-formyl-2,6-dimethoxybenzoic acid
  • 4-formyl-2,6-dimethoxybenzaldehyde

Uniqueness

(4-Formyl-2,6-dimethoxyphenyl) propanoate is unique due to the presence of both the formyl and propionate ester groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and synthesis of derivatives with tailored properties.

Properties

IUPAC Name

(4-formyl-2,6-dimethoxyphenyl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-4-11(14)17-12-9(15-2)5-8(7-13)6-10(12)16-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTJTWZHPCMFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1OC)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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